1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine
Overview
Description
1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine is a chemical compound with the molecular formula C12H13BrF3NO2S It is known for its unique structural features, which include a bromine atom, a trifluoromethyl group, and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-trifluoromethylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis. A base, such as triethylamine, is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 4-bromo-3-trifluoromethylbenzenesulfonyl chloride is added dropwise to a solution of piperidine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile.
Conditions: Reactions are typically carried out under anhydrous conditions and may require heating or the use of inert atmospheres.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(4-amino-3-trifluoromethylphenylsulfonyl)piperidine can be formed.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Chloro-3-trifluoromethylphenylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-difluoromethylphenylsulfonyl)piperidine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
1-(4-Bromo-3-trifluoromethylphenylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness: 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine is unique due to the combination of its bromine, trifluoromethyl, and sulfonyl groups, which confer distinct reactivity and properties. These features make it a valuable compound for various research applications, offering advantages in terms of reactivity, selectivity, and potential biological activity.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPWCCSTIBZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674606 | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-37-4 | |
Record name | 1-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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